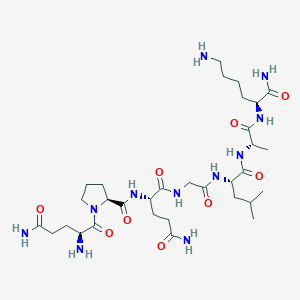

L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide is a peptide compound composed of seven amino acids Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

Repetition: of deprotection and coupling cycles until the desired sequence is achieved.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast for large-scale production.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamid kann verschiedene chemische Reaktionen eingehen, darunter:

Hydrolyse: Brechen von Peptidbindungen in Gegenwart von Wasser, oft katalysiert durch Enzyme wie Proteasen.

Oxidation: Oxidative Modifikationen, insbesondere an Aminosäureresten wie Methionin oder Cystein.

Reduktion: Reduktion von Disulfidbrücken, falls vorhanden.

Substitution: Aminosäureseitenketten können Substitutionsreaktionen eingehen, wie z. B. Alkylierung oder Acylierung.

Häufige Reagenzien und Bedingungen

Hydrolyse: Enzymatische Hydrolyse unter Verwendung von Proteasen oder saurer/basischer Hydrolyse.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Ameisensäure.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder β-Mercaptoethanol.

Substitution: Alkylierungsmittel wie Iodacetamid oder Acylierungsmittel wie Essigsäureanhydrid.

Hauptprodukte, die gebildet werden

Hydrolyse: Kürzere Peptidfragmente oder einzelne Aminosäuren.

Oxidation: Oxidierte Aminosäurereste.

Reduktion: Reduziertes Peptid mit freien Thiolgruppen.

Substitution: Modifiziertes Peptid mit substituierten Seitenketten.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese und -reaktionen verwendet.

Biologie: Untersucht auf seine Rolle bei der zellulären Signalübertragung und Protein-Protein-Wechselwirkungen.

Medizin: Potenzielle therapeutische Anwendungen, darunter als Arzneimittelträgersystem oder in peptidbasierten Impfstoffen.

Industrie: Wird bei der Entwicklung von peptidbasierten Materialien und als Bestandteil von biochemischen Assays eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamid hängt von seinem spezifischen biologischen Ziel ab. Peptide können mit Rezeptoren, Enzymen oder anderen Proteinen interagieren und ihre Aktivität modulieren. Zu den beteiligten molekularen Zielen und Signalwegen können gehören:

Rezeptorbindung: Peptide können an Zelloberflächenrezeptoren binden und intrazelluläre Signalkaskaden auslösen.

Enzymhemmung/Aktivierung: Peptide können als Inhibitoren oder Aktivatoren von Enzymen wirken und Stoffwechselwege beeinflussen.

Protein-Protein-Wechselwirkungen: Peptide können Wechselwirkungen zwischen Proteinen modulieren und zelluläre Prozesse beeinflussen.

Wirkmechanismus

The mechanism of action of L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide depends on its specific biological target. Peptides can interact with receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved may include:

Receptor Binding: Peptides can bind to cell surface receptors, triggering intracellular signaling cascades.

Enzyme Inhibition/Activation: Peptides can act as inhibitors or activators of enzymes, affecting metabolic pathways.

Protein-Protein Interactions: Peptides can modulate interactions between proteins, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamid kann mit anderen Peptiden mit ähnlichen Sequenzen oder Funktionen verglichen werden:

L-Alanyl-L-glutamin: Ein Dipeptid mit Anwendungen in Ernährung und Medizin.

L-Glutaminyl-L-alanyl-L-lysin: Ein weiteres Peptid mit potenziellen therapeutischen Anwendungen.

L-Prolyl-L-glutamin: Wird auf seine Rolle in der Immunmodulation untersucht.

Jedes dieser Peptide hat einzigartige Eigenschaften und Anwendungen, die die Vielfalt und Spezifität der Peptidfunktionen in biologischen Systemen hervorheben.

Eigenschaften

CAS-Nummer |

605671-51-0 |

|---|---|

Molekularformel |

C32H57N11O9 |

Molekulargewicht |

739.9 g/mol |

IUPAC-Name |

(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-1-[(2S)-2,5-diamino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C32H57N11O9/c1-17(2)15-22(30(50)39-18(3)28(48)41-20(27(37)47)7-4-5-13-33)40-26(46)16-38-29(49)21(10-12-25(36)45)42-31(51)23-8-6-14-43(23)32(52)19(34)9-11-24(35)44/h17-23H,4-16,33-34H2,1-3H3,(H2,35,44)(H2,36,45)(H2,37,47)(H,38,49)(H,39,50)(H,40,46)(H,41,48)(H,42,51)/t18-,19-,20-,21-,22-,23-/m0/s1 |

InChI-Schlüssel |

ZUKCHHOKBCFPPP-LLINQDLYSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)-](/img/structure/B12571896.png)

![Ethyl [(2-methylpropane-2-sulfonyl)imino]acetate](/img/structure/B12571901.png)

![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)